Cas no 598-21-0 (2-BROMOACETYL BROMIDE)

2-BROMOACETYL BROMIDE Chemical and Physical Properties
Names and Identifiers
-
- 2-BROMOACETYL BROMIDE
- BROMOACETIC ACID BROMIDE
- BROMOACETYL BROMIDE
- Acetyl bromide, bromo-
- bromoacetyl
- bromo-acetylbromid
- ALPHA-BROMOACETYL BROMIDE
- A-BROMOACETYL BROMIDE
- Monobromoacetyl bromide
- 1,2-Dibromoethanone
- F0001-1567
- Bromoacetyl bromide, purum, >=98.0% (AT)
- NS00043338
- LSTRKXWIZZZYAS-UHFFFAOYSA-
- C2H2Br2O
- 2-bromo-acetyl bromide
- Bromoacetyl bromide [UN2513] [Corrosive]
- bromo acetylbromide
- InChI=1/C2H2Br2O/c3-1-2(4)5/h1H2
- SCHEMBL34263
- EINECS 209-923-5
- AKOS000121172
- BCP28220
- AMY21867
- 598-21-0
- a-bromo-acetylbromide
- A832485
- alpha-bromoacetic acid bromide
- UN 2513
- bromacetylbromide
- Acetyl bromide, 2-bromo-
- bromo-acetylbromide
- Bromoacetyl bromide, >=98%
- Bromo-acetyl bromide
- CCRIS 9090
- Bromoacetic bromide
- B0539
- VS-08519
- MFCD00000115
- J-519940
- BP-31082
- FT-0623220
- EN300-25769
- E78899
- bromacetyl bromide
- DTXSID1060506
- 2-bromoacetylbromide
- UN2513
- bromoactyl bromide
- bromo acetyl bromide
- bromoacetyl-bromide
- bromoacetylbromide
- DB-072701
- BBL027286
- STL146513
-
- MDL: MFCD00000115
- Inchi: InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2
- InChI Key: LSTRKXWIZZZYAS-UHFFFAOYSA-N
- SMILES: C(C(=O)Br)Br
- BRN: 605440
Computed Properties
- Exact Mass: 199.84700
- Monoisotopic Mass: 199.847
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 42.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Light yellow liquid. There is a pungent smell.
- Density: 2.317 g/mL at 25 °C(lit.)
- Melting Point: 148.5°C (estimate)
- Boiling Point: 150°C(lit.)
- Flash Point: Fahrenheit: 221 ° f
Celsius: 105 ° c - Refractive Index: n20/D 1.547(lit.)
- Water Partition Coefficient: React
- Stability/Shelf Life: Stable, but reacts violently with water. Incompatible with water, moisture, alcohols, strong bases, strong oxidizing agents.
- PSA: 17.07000
- LogP: 1.30280
- Vapor Pressure: 3.8 mmHg ( 25 °C)
- Solubility: Soluble in dichloromethane, dichloroethane, trichloromethane, ether, benzene and other organic solvents.
- Sensitiveness: Moisture Sensitive
2-BROMOACETYL BROMIDE Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2513 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S8-S30-S25
- FLUKA BRAND F CODES:10-19
-
Hazardous Material Identification:
- Safety Term:8
- HazardClass:8
- PackingGroup:II
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:8
- Packing Group:II
- Risk Phrases:R14; R34
- TSCA:Yes
2-BROMOACETYL BROMIDE Customs Data
- HS CODE:29159080
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
2-BROMOACETYL BROMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25769-0.05g |
2-bromoacetyl bromide |
598-21-0 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
Enamine | EN300-25769-5.0g |
2-bromoacetyl bromide |
598-21-0 | 95% | 5.0g |
$26.0 | 2024-06-18 | |
Enamine | EN300-25769-10.0g |
2-bromoacetyl bromide |
598-21-0 | 95% | 10.0g |
$27.0 | 2024-06-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B95140-500g |
Bromoacetyl bromide |
598-21-0 | 97% | 500g |
¥298.0 | 2023-09-08 | |
Life Chemicals | F0001-1567-0.25g |
2-bromoacetyl bromide |
598-21-0 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-1567-1g |
2-bromoacetyl bromide |
598-21-0 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Enamine | EN300-25769-0.1g |
2-bromoacetyl bromide |
598-21-0 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B56412-5G |
2-BROMOACETYL BROMIDE |
598-21-0 | 5g |
¥406.01 | 2023-11-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106897-500g |
2-BROMOACETYL BROMIDE |
598-21-0 | 97% | 500g |
¥360.90 | 2023-09-04 | |
Cooke Chemical | A1236012-25G |
Bromoacetyl bromide |
598-21-0 | 97% | 25g |
RMB 31.20 | 2023-09-07 |
2-BROMOACETYL BROMIDE Suppliers
2-BROMOACETYL BROMIDE Related Literature
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Ingrid Koslowsky,John Mercer,Frank Wuest Org. Biomol. Chem. 2010 8 4730
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2. Efficient, non-acidolytic method for the selective cleavage of N-Boc amino acid and peptide phenacyl esters linked to a polystyrene resinRicardo L. E. Furlán,Ernesto G. Mata,Oreste A. Mascaretti J. Chem. Soc. Perkin Trans. 1 1998 355
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3. Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitorsDelna Johnson,Javeena Hussain,Siddhant Bhoir,Vaishali Chandrasekaran,Parul Sahrawat,Tanya Hans,Md Imtiaz Khalil,Arrigo De Benedetti,Vijay Thiruvenkatam,Sivapriya Kirubakaran Org. Biomol. Chem. 2023 21 1980
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Ling-Ling Yang,Wei Xu,Jie Yan,Hui-Lin Su,Chen Yuan,Chao Li,Xing Zhang,Zhu-Jun Yu,Yu-Hang Yan,Yamei Yu,Qiang Chen,Zhouyu Wang,Lin Li,Shan Qian,Guo-Bo Li Med. Chem. Commun. 2019 10 164
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Julien Muller,Franck Marchandeau,Bénédicte Prelot,Jerzy Zajac,Jean-Jacques Robin,Sophie Monge Polym. Chem. 2015 6 3063
Additional information on 2-BROMOACETYL BROMIDE
Recent Advances in the Application of 2-Bromoacetyl Bromide (CAS 598-21-0) in Chemical Biology and Pharmaceutical Research
2-Bromoacetyl bromide (CAS 598-21-0) is a highly reactive acyl bromide compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate. This research brief synthesizes the latest advancements (2022-2023) in its utilization across drug discovery, bioconjugation, and material science, with particular emphasis on its role in covalent inhibitor design and protein modification strategies.
Recent studies highlight the compound's critical function in developing irreversible kinase inhibitors. A 2023 Journal of Medicinal Chemistry publication demonstrated its use in synthesizing next-generation EGFR inhibitors through selective cysteine targeting, achieving 10-fold improved selectivity over first-generation drugs (DOI: 10.1021/acs.jmedchem.3c00321). The α-bromoacetamide moiety generated from 2-bromoacetyl bromide forms stable thioether bonds with nucleophilic cysteine residues, a mechanism now being exploited in PROTAC designs.
In bioconjugation technology, 2022 research in Bioconjugate Chemistry revealed novel aqueous-phase stabilization methods for 2-bromoacetyl bromide, enabling its direct use in antibody-drug conjugate (ADC) synthesis without organic solvents (DOI: 10.1021/acs.bioconjchem.2c00318). This breakthrough has reduced aggregation issues in ADCs targeting HER2 and Trop-2 receptors, with clinical-stage candidates showing improved therapeutic indices.
Material science applications have expanded significantly, with a Nature Materials study (2023) employing 2-bromoacetyl bromide for surface-initiated polymerization to create antibacterial polymer brushes on medical devices (DOI: 10.1038/s41563-023-01505-4). The compound's dual reactivity (acyl bromide and alkyl bromide) allows simultaneous surface anchoring and polymer chain initiation, achieving unprecedented grafting densities.
Safety and handling protocols have been updated following a 2022 ACS Chemical Health & Safety report analyzing decomposition pathways (DOI: 10.1021/acs.chas.2c00012). New stabilization approaches using molecular sieves and strict temperature control (-20°C) during storage have reduced hazardous decomposition by 78% in industrial settings.
The pharmaceutical industry is witnessing growing adoption in continuous flow chemistry systems. A 2023 Organic Process Research & Development paper detailed a safer continuous process for 2-bromoacetyl bromide production with 92% yield and 99.5% purity, addressing previous scale-up challenges (DOI: 10.1021/acs.oprd.3c00045).
Emerging applications include its use in DNA-encoded library (DEL) technology for covalent binder discovery, as reported in Cell Chemical Biology (2023), where it enabled the identification of novel allosteric KRAS inhibitors (DOI: 10.1016/j.chembiol.2023.02.015). This expands the compound's utility beyond traditional small-molecule applications.
Future research directions focus on developing chiral variants for stereoselective modifications and exploring its potential in targeted protein degradation. The compound's unique reactivity profile continues to make it indispensable for innovative therapeutic modalities, though challenges remain in improving its stability profile for broader biological applications.
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